GSK2556286

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GSK-2556286 ist ein neuartiger Anti-Tuberkulose-Wirkstoffkandidat, der von GlaxoSmithKline entwickelt wurde. Er hat in präklinischen Studien vielversprechende Ergebnisse für die Behandlung von Tuberkulose gezeigt, insbesondere bei der Verkürzung der Dauer der Tuberkulosebehandlung. Dieser Wirkstoff ist sowohl gegen multiresistente als auch gegen arzneimittel-sensitive Stämme von Mycobacterium tuberculosis wirksam .

Herstellungsmethoden

Die Herstellung von GSK-2556286 beinhaltet eine Hochdurchsatz-Verbindungs-Screening-Kampagne von mit Mycobacterium tuberculosis infizierten Makrophagen. Die Synthesewege und Reaktionsbedingungen für diese Verbindung sind in der verfügbaren Literatur nicht vollständig beschrieben. Es ist bekannt, dass GSK-2556286 ein oral aktiver Inhibitor von Mycobacterium tuberculosis ist und nachgewiesen wurde, dass er das Wachstum in menschlichen Makrophagen mit einem IC50-Wert von 0,07 µM hemmt .

Vorbereitungsmethoden

The preparation of GSK-2556286 involves a high-throughput compound screening campaign of Mycobacterium tuberculosis infected macrophages. The synthetic routes and reaction conditions for this compound are not fully detailed in the available literature. it is known that GSK-2556286 is an orally active inhibitor of Mycobacterium tuberculosis and has been shown to inhibit growth within human macrophages with an IC50 value of 0.07 µM .

Analyse Chemischer Reaktionen

GSK-2556286 unterliegt verschiedenen chemischen Reaktionen, einschließlich der Hemmung des Cholesterinstoffwechsels in Mycobacterium tuberculosis. Die Verbindung tötet selektiv intrazelluläre Mycobacterium tuberculosis ab und dringt in nekrotische Läsionen ein, wodurch Entzündungen reduziert werden. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der verfügbaren Literatur nicht explizit beschrieben .

Wissenschaftliche Forschungsanwendungen

GSK-2556286 hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Tuberkulosebehandlung. Es hat in verschiedenen Mausmodellen der Tuberkulose Wirksamkeit gezeigt und weist ein ausreichendes Sicherheitsprofil in präklinischen Spezies auf. Die Verbindung ist sowohl gegen multiresistente als auch gegen arzneimittel-sensitive Stämme von Mycobacterium tuberculosis wirksam, was sie zu einem wertvollen Kandidaten für die Tuberkulosebehandlung macht.

Wirkmechanismus

Der Wirkmechanismus von GSK-2556286 beinhaltet die Hemmung des Cholesterinstoffwechsels in Mycobacterium tuberculosis. Die Verbindung tötet selektiv intrazelluläre Mycobacterium tuberculosis ab und dringt in nekrotische Läsionen ein, wodurch Entzündungen reduziert werden. Die molekularen Zielstrukturen und Signalwege, die an diesem Prozess beteiligt sind, sind mit der Hemmung des Cholesterinstoffwechsels verbunden, obwohl die genauen Details nicht vollständig geklärt sind .

Wissenschaftliche Forschungsanwendungen

GSK2556286 is a novel antitubercular drug candidate with the potential to shorten tuberculosis treatment durations . Identified through high-throughput screening of Mycobacterium tuberculosis-infected macrophages, this compound exhibits a novel mode of action, demonstrating effectiveness against both drug-sensitive and drug-resistant strains of M. tuberculosis . A first-time-in-humans (FTIH) trial is currently underway to assess its safety and tolerability .

Activity Against Mycobacterium Tuberculosis

This compound inhibits the growth of M. tuberculosis within human macrophages, with a 50% inhibitory concentration (IC50) of 0.07 μM . It is also effective against extracellular bacteria in cholesterol-containing culture medium and shows no cross-resistance with known antitubercular drugs .

In Vivo Efficacy

In mouse models of tuberculosis, this compound has demonstrated efficacy, with a statistically significant bactericidal effect when used as a single agent for one month in chronic infection models . In BALB/c mice, the maximal effect was achieved at a dose of ≤10 mg/kg, with no increase in activity observed at higher doses . In C3HeB/FeJ mice, doses above 10 mg/kg were significantly better than no treatment .

Potential for Treatment Shortening

Animal studies suggest that this compound has the potential to shorten the duration of treatment for TB . When this compound was substituted for Pa in BPaL, BL+this compound treatment for 3 and 4 months resulted in fewer relapses than RHZ treatment for 4 months in BALB/c mice . BL+this compound had bactericidal activity comparable to that of RHZ or BPaL in C3HeB/FeJ mice .

Drug Resistance

This compound demonstrated activity against drug-sensitive and drug-resistant Mtb strains and did not demonstrate cross-resistance to other TB drugs .

Preclinical Safety Profile

This compound has demonstrated an adequate preliminary toxicology profile, including genotoxicity, safety pharmacology, and general toxicology . It also exhibits low clearance values across several species and a low propensity for drug-drug interaction liabilities .

Clinical Trial

A first-time-in-humans (FTIH) trial is underway to evaluate the safety, tolerability, and pharmacokinetics of this compound (ClinicalTrials.gov identifier NCT04472897) .

Wirkmechanismus

The mechanism of action of GSK-2556286 involves the inhibition of cholesterol catabolism in Mycobacterium tuberculosis. The compound selectively kills intracellular Mycobacterium tuberculosis and penetrates into necrotic lesions, reducing inflammation. The molecular targets and pathways involved in this process are related to the inhibition of cholesterol catabolism, although the exact details are not fully defined .

Vergleich Mit ähnlichen Verbindungen

GSK-2556286 ist in seinem Wirkmechanismus im Vergleich zu anderen Anti-Tuberkulose-Arzneimitteln einzigartig. Es zeigt keine Kreuzresistenz mit bekannten Anti-Tuberkulose-Arzneimitteln, was es zu einer wertvollen Ergänzung des bestehenden Arsenals an Tuberkulosebehandlungen macht. Ähnliche Verbindungen umfassen mCLB073, das ebenfalls Mycobacterium tuberculosis angreift, jedoch über andere Mechanismen. Die Fähigkeit von GSK-2556286, selektiv intrazelluläre Mycobacterium tuberculosis abzutöten und in nekrotische Läsionen einzudringen, unterscheidet sie von anderen Verbindungen .

Biologische Aktivität

GSK2556286 is a novel compound under investigation as a potential treatment for tuberculosis (TB), particularly against strains of Mycobacterium tuberculosis (Mtb) that are resistant to existing therapies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and pharmacokinetic properties.

This compound exhibits a unique mechanism of action that is dependent on cholesterol, which is essential for its effectiveness against Mtb. It has been identified as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in mycobacteria, indicating a novel pathway for inhibiting bacterial growth .

In Vitro Activity

The compound has demonstrated potent inhibitory activity against Mtb in human macrophages, with a 50% inhibitory concentration (IC50) of 0.07 μM. Its effectiveness is significantly enhanced in cholesterol-containing media, where the IC50 ranges from 0.71 to 2.12 μM . The minimum inhibitory concentration (MIC90) for this compound was determined to be 1.2 μM across various clinical isolates, indicating robust activity against both drug-sensitive and drug-resistant Mtb strains .

Table 1: In Vitro Activity of this compound

| Test Condition | IC50 (μM) | MIC90 (μM) |

|---|---|---|

| Human Macrophages | 0.07 | 1.2 |

| Cholesterol-containing media | 0.71 - 2.12 | - |

In Vivo Efficacy

This compound has shown significant bactericidal effects in various mouse models of TB infection. In BALB/c mice, it outperformed untreated controls with statistical significance (p < 0.0001), achieving maximal effects at doses ≤10 mg/kg . In C3HeB/FeJ mice, while it demonstrated efficacy at higher doses, isoniazid remained superior in terms of efficacy .

Table 2: In Vivo Efficacy in Mouse Models

| Mouse Model | Dose (mg/kg) | Effectiveness |

|---|---|---|

| BALB/c | ≤10 | Superior to no treatment |

| C3HeB/FeJ | >10 | Significant improvement |

Safety Profile and Pharmacokinetics

This compound has been evaluated for safety and tolerability in preclinical studies, showing an adequate safety profile across two species tested . Pharmacokinetic modeling predicts low human blood clearance (3.3 mL/min/kg), moderate volume distribution (3.5 L/kg), and high oral bioavailability (>60%) for clinical doses between 150-300 mg/day .

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Blood Clearance | 3.3 mL/min/kg |

| Volume of Distribution | 3.5 L/kg |

| Oral Bioavailability | ≥60% |

Clinical Trials and Future Directions

This compound is currently undergoing clinical trials to assess its safety and pharmacokinetics in humans (ClinicalTrials.gov identifier NCT04472897). The aim is to establish its potential as a companion drug in combination regimens that could shorten TB treatment duration and improve outcomes for patients with both drug-sensitive and drug-resistant TB .

Eigenschaften

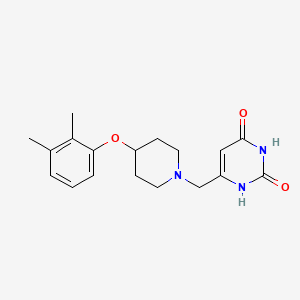

CAS-Nummer |

1210456-20-4 |

|---|---|

Molekularformel |

C18H23N3O3 |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

6-[[4-(2,3-dimethylphenoxy)piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H23N3O3/c1-12-4-3-5-16(13(12)2)24-15-6-8-21(9-7-15)11-14-10-17(22)20-18(23)19-14/h3-5,10,15H,6-9,11H2,1-2H3,(H2,19,20,22,23) |

InChI-Schlüssel |

AZOFJHATIPDIER-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.